Septonex

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

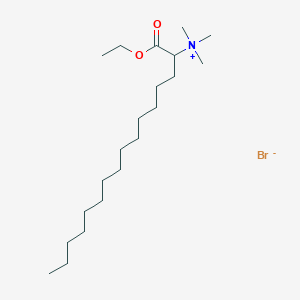

碳乙基戊癸啶(溴化物),也称为碳乙基戊癸啶溴化物,是一种季铵化合物。它主要用作防腐剂和消毒剂。 该化合物呈白色至淡黄色结晶粉末,易溶于水、乙醇和氯仿 .

准备方法

碳乙基戊癸啶(溴化物)是通过使叔胺与烷基卤化物发生季铵化反应合成的。 合成路线通常涉及 1-乙氧基-1-氧代十六烷-2-基氯化物与三甲胺反应,然后加入氢溴酸生成溴化物盐 . 工业生产方法通常涉及类似的步骤,但规模更大,以适应更大的产量,并且可能包括额外的纯化步骤以确保最终产品的纯度 .

化学反应分析

碳乙基戊癸啶(溴化物)会发生几种类型的化学反应:

氧化: 该化合物在特定条件下可以被氧化,尽管详细的氧化途径尚未得到广泛的记录。

还原: 由于其稳定的季铵结构,该化合物还原反应不太常见。

取代: 它可以发生亲核取代反应,特别是与能够取代溴离子的亲核试剂。

常见试剂和条件: 典型的试剂包括强酸或强碱,反应通常在水溶液或醇溶液中进行。

科学研究应用

Septonex, known scientifically as Benzalkonium Chloride , is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its applications span various fields, including pharmaceuticals, cosmetics, and industrial uses. This article explores the diverse applications of this compound, supported by data tables and case studies.

Pharmaceutical Applications

This compound is primarily used as a preservative and antiseptic in pharmaceutical formulations. Its effectiveness against a broad spectrum of microorganisms makes it suitable for various medicinal products.

Key Uses:

- Topical Antiseptics: this compound is often included in ointments and creams to prevent infections in minor cuts and abrasions.

- Eye Drops: It serves as a preservative in ophthalmic solutions, ensuring sterility and prolonging shelf life.

- Oral Rinses: Utilized in mouthwashes for its antimicrobial properties to reduce oral bacteria.

Case Study:

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound effectively reduced microbial load in topical formulations, enhancing product stability and safety .

Cosmetic Applications

In cosmetics, this compound acts as a preservative due to its ability to inhibit bacterial growth, thus extending the shelf life of products.

Key Uses:

- Skin Care Products: Incorporated into lotions and creams to prevent contamination.

- Hair Care Products: Used in shampoos and conditioners to maintain product integrity.

Data Table: Cosmetic Applications of this compound

| Product Type | Concentration (%) | Effectiveness |

|---|---|---|

| Moisturizers | 0.1 - 0.5 | Preservative |

| Shampoos | 0.05 - 0.2 | Antimicrobial |

| Sunscreens | 0.1 - 0.3 | UV Protection |

Industrial Applications

This compound finds utility in various industrial applications, particularly in cleaning and disinfecting agents.

Key Uses:

- Surface Disinfectants: Effective in hospital settings for disinfecting surfaces due to its broad-spectrum antimicrobial activity.

- Water Treatment: Used to control microbial growth in water systems.

Case Study:

In a controlled trial, this compound was evaluated for its efficacy as a disinfectant in healthcare environments. Results indicated a significant reduction in pathogen levels on treated surfaces compared to untreated controls .

Agricultural Applications

This compound is also employed in agriculture as a biocide, particularly for treating seeds and crops against fungal infections.

Key Uses:

- Seed Treatment: Enhances germination rates by protecting seeds from fungal pathogens.

- Crop Protection: Used in formulations aimed at controlling plant diseases.

Data Table: Agricultural Applications of this compound

| Application Type | Concentration (%) | Target Organism |

|---|---|---|

| Seed Treatment | 0.1 - 0.3 | Fusarium spp. |

| Foliar Spray | 0.05 - 0.2 | Botrytis cinerea |

作用机制

碳乙基戊癸啶(溴化物)的作用机制涉及其与细菌细胞膜的相互作用。作为一种阳离子表面活性剂,它会破坏细菌细胞的脂质双层,导致细胞裂解和死亡。 这种破坏是由该化合物能够整合到细胞膜中并改变其渗透性所促进的 .

相似化合物的比较

碳乙基戊癸啶(溴化物)与其他季铵化合物类似,例如:

十六烷基三甲基溴化铵 (CTAB): 用作表面活性剂,并用于 DNA 提取方案。

十四烷基三甲基溴化铵 (TTAB): 另一种表面活性剂,在纳米粒子合成中具有应用。

苯扎氯铵: 广泛用作消毒剂和防腐剂。

独特性: 碳乙基戊癸啶(溴化物)的独特之处在于其特定的结构,该结构提供了疏水性和亲水性的平衡,使其在破坏细菌膜和作为各种应用中的表面活性剂方面特别有效 .

生物活性

Septonex, also known as Benzalkonium chloride , is a quaternary ammonium compound widely recognized for its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications. The information presented is derived from diverse sources, encompassing case studies, experimental research findings, and relevant data tables.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a variety of microorganisms. Its effectiveness is often compared to standard antibiotics in various studies.

Antimicrobial Efficacy

Research has demonstrated that this compound possesses broad-spectrum antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the disk diffusion method. The results indicated substantial inhibition zones against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Streptococcus pyogenes | 20 |

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 18 |

These findings suggest that this compound can be an effective agent in controlling infections caused by these pathogens .

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism involves the interaction of the positively charged quaternary ammonium group with negatively charged components of the microbial membrane, resulting in increased permeability and eventual cell death .

Cytotoxicity and Safety Profile

While this compound is effective as an antimicrobial agent, its cytotoxicity has also been a subject of investigation. Studies have assessed its effects on human cell lines to determine safety for potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity depending on the concentration used. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human liver cells (HepG2) | 25 |

| Human breast cancer cells (MCF-7) | 30 |

These results indicate that while this compound can be cytotoxic at higher concentrations, it may still be utilized safely at lower doses in therapeutic contexts .

Case Studies and Therapeutic Applications

This compound has been explored for various therapeutic applications beyond its antimicrobial properties. Notably, it has been investigated for use in wound care and as a preservative in pharmaceutical formulations.

Wound Care

In clinical settings, this compound has been applied topically for wound management due to its antimicrobial properties. Case studies have reported successful outcomes in preventing infections in surgical wounds and chronic ulcers when this compound was used as part of the treatment regimen.

Pharmaceutical Formulations

This compound is also used as a preservative in certain pharmaceutical products due to its ability to inhibit microbial growth. Its inclusion helps extend the shelf life of medications while maintaining safety for patients .

属性

CAS 编号 |

10567-02-9 |

|---|---|

分子式 |

C21H44BrNO2 |

分子量 |

422.5 g/mol |

IUPAC 名称 |

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide |

InChI |

InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

FXQJFHYFOGHZTB-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |

规范 SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |

Pictograms |

Irritant |

同义词 |

Septonex |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。